molecular formula C3H5BrN2S B13883743 Aminothiazole hydrobromide

Aminothiazole hydrobromide

Cat. No.: B13883743
M. Wt: 181.06 g/mol
InChI Key: ZXRFOUZBIPGLLS-UHFFFAOYSA-N
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Description

Aminothiazole hydrobromide is a salt form of the versatile 2-aminothiazole heterocycle, a privileged scaffold in medicinal chemistry and drug discovery. This compound serves as a key synthetic intermediate and building block for the development of novel bioactive molecules. The 2-aminothiazole core is a fundamental component in several clinically approved drugs, including the anticancer agents Dasatinib and Alpelisib, which highlights its significant research value . Researchers utilize this compound in the synthesis of compounds for screening against a wide range of biological targets. Derivatives based on this scaffold have demonstrated potent, often nanomolar, inhibitory activity against diverse human cancerous cell lines, including breast, leukemia, lung, colon, and prostate cancers . Beyond oncology, the aminothiazole nucleus is associated with a broad pharmacological spectrum, including antimicrobial, antifungal, anti-inflammatory, antitubercular, and anti-prion activities, making it an exceptionally versatile template for hit-to-lead optimization . The mechanism of action for aminothiazole-based compounds is typically target-specific. In research settings, they have been explored as inhibitors of multiple enzyme targets such as kinase enzymes (e.g., VEGFR-2, PI3K), tubulin polymerization, and topoisomerase IV . The hydrobromide salt form can offer advantages in terms of crystallinity, stability, and solubility for specific synthetic and formulation applications . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C3H5BrN2S

Molecular Weight

181.06 g/mol

IUPAC Name

1,3-thiazol-2-amine;hydrobromide

InChI

InChI=1S/C3H4N2S.BrH/c4-3-5-1-2-6-3;/h1-2H,(H2,4,5);1H

InChI Key

ZXRFOUZBIPGLLS-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)N.Br

Origin of Product

United States

Preparation Methods

Classic Preparation via Bromomalonaldehyde and Thiourea Reaction

The most documented and industrially relevant method for preparing 2-amino-5-formylthiazole hydrobromide involves the reaction of bromomalonaldehyde with thiourea. This method is highlighted in US Patent US4225719A and represents a significant improvement over earlier methods that used chloromalonaldehyde or acidic media with low yields.

Key features of this method:

  • Reactants: Bromomalonaldehyde and thiourea in equimolar amounts.
  • Solvent: Preferably water; aqueous alcohols like methanol, ethanol, or isopropanol can be used but offer no significant advantage.
  • Temperature: Reaction temperature ranges from 15°C to 100°C, with the optimal range between 20°C and 50°C.
  • Atmosphere: Preferably under nitrogen to avoid oxidative degradation.
  • pH: The reaction proceeds best in the substantial absence of added acids or bases, meaning no deliberate pH control is applied.
  • Reaction time: Typically 3 days at ambient temperature.
  • Yield: High yields exceeding 80% of the hydrobromide salt are achievable, a marked improvement over previous yields (~30% or less).
  • Post-treatment: The hydrobromide salt can be converted to the free amine by treatment with bases such as ammonium hydroxide, sodium hydroxide, sodium bicarbonate, sodium carbonate, or potassium hydroxide.

Example procedure:

Step Details
Bromomalonaldehyde amount 142 g (0.94 mol)
Thiourea amount 71.5 g (0.94 mol)
Solvent 750 mL water under nitrogen atmosphere
Temperature 20–25°C
Reaction time 3 days
Work-up Pour onto ice, neutralize with concentrated NH4OH, filter, wash, air dry
Yield 64% isolated 5-formyl-2-aminothiazole (free amine)

The reaction mechanism involves nucleophilic attack of thiourea on bromomalonaldehyde, forming the thiazole ring and resulting in the hydrobromide salt as the initial product.

Alternative Synthetic Routes via Oxidative Coupling of Ketones and Thiourea

Recent advances have introduced one-pot synthesis methods for 2-aminothiazoles via oxidative coupling of ketones and thiourea, catalyzed by iodine and using dimethyl sulfoxide (DMSO) as both solvent and oxidant.

Highlights of this method:

  • Avoids the need for lachrymatory and toxic α-haloketones.
  • Uses catalytic amounts of iodine (20 mol%) with DMSO as oxidant.
  • Proceeds via in situ formation of α-iodoketones.
  • Reaction conditions are milder and more convenient than classical Hantzsch thiazole synthesis.
  • Yields of 2-aminothiazoles are high.
  • The method is performed under oxidative catalytic cycles where HI formed is reoxidized by DMSO.

This approach is particularly useful for synthesizing a variety of 2-aminothiazole derivatives but is less commonly applied for the specific hydrobromide salt of 2-amino-5-formylthiazole.

Hantzsch Thiazole Synthesis for 2-Aminothiazoles

The classical Hantzsch method involves condensation of α-haloketones with thiourea. For example, 2-bromoacetylpyridine hydrobromide reacts with thiourea to form 2-amino-4-(pyrid-2-yl)thiazole hydrobromide derivatives.

Key points:

  • Requires α-haloketone precursors, which may be sensitive or lachrymatory.
  • Reaction often performed in refluxing solvents.
  • Yields can be moderate to high depending on substrate and conditions.
  • Post-synthesis modifications include coupling with various acids to form amides.

Comparative Table of Preparation Methods

Method Reactants Conditions Yield (%) Advantages Disadvantages
Bromomalonaldehyde + Thiourea (US4225719A) Bromomalonaldehyde, Thiourea Water, 20–50°C, N2 atmosphere, 3 days >80% (hydrobromide salt) High yield, simple conditions, no acid/base addition Long reaction time
Iodine-catalyzed oxidative coupling Ketones, Thiourea, I2 catalyst, DMSO 20 mol% I2, DMSO solvent, mild conditions High One-pot, avoids α-haloketones Requires catalytic iodine, less common for hydrobromide salt
Hantzsch synthesis α-Haloketones, Thiourea Refluxing solvents Moderate to high Well-established, versatile Uses lachrymatory α-haloketones, harsher conditions

Summary Table of Optimal Preparation Parameters for 2-Amino-5-Formylthiazole Hydrobromide

Parameter Optimal Range/Condition Notes
Reactants ratio 1:1 molar bromomalonaldehyde:thiourea Stoichiometric balance
Solvent Water Aqueous alcohols optional
Temperature 20–50°C Avoid >100°C to prevent decomposition
Atmosphere Nitrogen Prevents oxidative degradation
Reaction time ~3 days Longer times at lower temps
pH control None (substantial absence of acids/bases) Avoids side reactions
Post-reaction treatment Neutralization with base (e.g., NH4OH) Converts hydrobromide salt to free amine

This comprehensive analysis consolidates the most authoritative and practical information on the preparation of this compound, ensuring researchers and practitioners can select and optimize methods for high yield and purity in their synthetic applications.

Chemical Reactions Analysis

Types of Reactions

Aminothiazole hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Aminothiazole hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of aminothiazole hydrobromide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation. Additionally, this compound can act as an antimicrobial agent by disrupting bacterial cell wall synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Aminothiazole derivatives exhibit diverse biological activities depending on their substituents and structural modifications. Below is a detailed comparison of aminothiazole hydrobromide with structurally or functionally related compounds:

Aminothiazole Oxime Derivatives

  • Structure: Naphthylimide-based aminothiazole oximes with piperazine bridges and hydrophobic alicyclic rings (e.g., alkyl chains) .
  • Activity: Demonstrated potent anti-MRSA activity (MIC: 0.5–2 μg/mL) due to enhanced membrane penetration and hydrophobic interactions. Compounds with longer alkyl chains showed superior efficacy compared to non-aminothiazole intermediates .
  • Key Advantage: Broader Gram-positive bacterial coverage than this compound, which lacks the oxime moiety and naphthylimide core .

SLC4011540 (Sphingosine Kinase Inhibitor)

  • Structure: Guanidine-containing aminothiazole with an oxadiazole-phenyl scaffold .
  • Activity: Dual SphK1/SphK2 inhibitor (Ki = 120 nM and 90 nM, respectively). The aminothiazole NH forms hydrogen bonds with catalytic residues (Cys533, His556), enhancing target affinity .
  • Key Difference: Unlike this compound, SLC4011540’s guanidine head and oxadiazole ring enable selective kinase inhibition, a property absent in the simpler hydrobromide salt .

2-Aminothiazole PGE2 Inhibitors

  • Structure: Para-chlorophenyl-substituted aminothiazoles with variable R2 groups (e.g., 4-phenoxyphenyl, 3-methoxyphenyl) .
  • Activity: Inhibited PGE2 production by 76–94% in cellular assays. Polar substituents (e.g., cyano groups) reduced activity due to poor membrane permeability, while methyl groups improved stability .
  • Comparison: this compound lacks the para-chlorophenyl group critical for COX-2 inhibition, limiting its anti-inflammatory utility .

Aryl Aminothiazole γ-Secretase Modulators (AGSMs)

  • Structure: Aryl-substituted aminothiazoles with hydrophobic side chains .
  • Activity: Reduced Aβ42 peptide production in Alzheimer’s models.
  • Key Contrast: this compound’s bromine atom enhances solubility compared to aryl-substituted AGSMs, though it lacks γ-secretase modulation activity .

Aminothiazolomorphinans

  • Structure: Morphinan derivatives with aminothiazole groups on A or C rings .
  • Activity: High affinity for μ-opioid receptors (MOR: Ki = 0.2–5 nM). The aminothiazole moiety improves binding interactions without steric hindrance .

Mechanistic and Structural Insights

  • This compound: The bromine atom at position 5 increases electrophilicity, facilitating nucleophilic substitution reactions. Its NH group participates in hydrogen bonding with biological targets, though less effectively than oxime or guanidine derivatives .
  • Activity Determinants: Hydrophobic substituents (e.g., alkyl chains, aryl groups) improve membrane penetration and target binding, as seen in anti-MRSA and SphK inhibitors . Polar groups (e.g., cyano) reduce efficacy by impairing lipophilicity .

Biological Activity

Aminothiazole hydrobromide, a derivative of the aminothiazole family, exhibits a diverse range of biological activities, making it a significant compound in medicinal chemistry. This article explores its pharmacological properties, including its anticancer, antimicrobial, and anti-inflammatory effects, along with relevant case studies and research findings.

1. Overview of Aminothiazole Compounds

Aminothiazoles are sulfur- and nitrogen-containing heterocycles known for their versatile biological activities. They serve as essential scaffolds in drug development due to their ability to interact with various biological targets. The structural variations of aminothiazoles have led to the synthesis of numerous derivatives that exhibit enhanced pharmacological properties .

2.1 Anticancer Activity

Numerous studies have highlighted the anticancer potential of aminothiazole derivatives. For instance, a series of 2-aminothiazole-5-carboxylic acid phenylamide derivatives demonstrated significant anti-proliferative effects against human K562 leukemia cells. The synthesized compounds showed varying degrees of cytotoxicity, with some exhibiting IC50 values as low as 0.06 µM against non-small cell lung cancer cell lines .

CompoundCell LineIC50 (µM)
23K562 (Leukemia)0.06
88NCI-H522 (Lung)0.06
88MCF7 (Breast)0.1
88HT29 (Colon)2.5

2.2 Antimicrobial Activity

Aminothiazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that certain compounds exhibit potent activity against various bacterial strains, including Mycobacterium tuberculosis and Streptococcus pneumoniae. Minimum inhibitory concentrations (MICs) for some derivatives ranged from 1.0 to 61.2 µM, showcasing their potential as antibacterial agents .

CompoundBacterial StrainMIC (µM)
Ethyl Ester DerivativeMycobacterium tuberculosis1.0
Phenyl Amide DerivativeStreptococcus pneumoniae0.117

2.3 Anti-inflammatory Activity

The anti-inflammatory effects of aminothiazole derivatives are primarily attributed to their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). A study found that several synthesized compounds exhibited IC50 values ranging from 0.09 to 6.34 µM against COX-2 activity, indicating their potential as therapeutic agents for inflammatory diseases .

3. Molecular Mechanisms

The biological activity of this compound is largely influenced by its interaction with specific molecular targets:

  • PDE5 Inhibition : Certain aminothiazole derivatives act as phosphodiesterase type 5 (PDE5) regulators, enhancing PDE5 activity at concentrations as low as 10 µM .
  • Binding Interactions : Molecular docking studies reveal strong binding interactions between aminothiazole derivatives and target enzymes, such as COX-1 and COX-2, through hydrogen bonding and hydrophobic interactions .

4. Case Studies

Several research studies have documented the synthesis and evaluation of aminothiazole derivatives:

  • A study published in MDPI highlighted the synthesis of various aminothiazole derivatives and their biological evaluations, showcasing their broad spectrum of activities including anticancer and antimicrobial effects .
  • Another review summarized recent developments in aminothiazole-based compounds over the past decade, emphasizing their therapeutic potential in treating various diseases .

5. Conclusion

This compound and its derivatives represent a promising class of compounds in medicinal chemistry due to their diverse biological activities, particularly in anticancer, antimicrobial, and anti-inflammatory applications. Ongoing research into their mechanisms of action and structural modifications will likely yield new therapeutic agents with improved efficacy.

The exploration of aminothiazole compounds continues to be an active area of research, underscoring their importance in drug discovery and development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing aminothiazole hydrobromide derivatives, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : this compound derivatives are typically synthesized via cyclization of thiourea with α-bromoketones. For example, bromination of ketones followed by reaction with thiourea yields protected aminothiazole intermediates, which are deprotected using HCl/acetic acid mixtures to obtain the final product . Optimization involves adjusting stoichiometry (e.g., excess thiourea), temperature control (50–80°C), and solvent selection (e.g., ethanol or acetonitrile). Purity improvements (>95%) are achieved via recrystallization or silica gel chromatography .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound salts?

  • Methodological Answer :

  • 1H NMR : Confirms proton environments, e.g., aromatic protons (δ 7.2–8.5 ppm) and amine protons (δ 5.0–6.0 ppm).
  • ESI-MS : Validates molecular weight (e.g., m/z 320–450 for tri-substituted derivatives).
  • HPLC : Monitors purity (e.g., C18 columns with acetonitrile/water gradients, retention times 8–15 minutes).
  • X-ray crystallography : Resolves protonation sites and hydrogen bonding in salts, critical for stability studies .

Q. What standard pharmacological assays are used to evaluate the bioactivity of this compound derivatives?

  • Methodological Answer :

  • In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2 for hepatocellular carcinoma) with EC50 values calculated using nonlinear regression.
  • Selectivity profiling : Comparative testing on non-cancerous cell lines (e.g., primary hepatocytes) to assess therapeutic index.
  • Enzyme inhibition : Kinase inhibition assays (e.g., TRK family kinases) with IC50 determination via fluorescence polarization .

Advanced Research Questions

Q. How do protonation sites and hydrogen bonding patterns in this compound salts influence their pharmacological activity, and what experimental approaches can resolve contradictions in crystallographic data?

  • Methodological Answer : Protonation at the thiazole nitrogen (N1) versus exocyclic amine (N2) alters solubility and target binding. Conflicting crystallographic data may arise from polymorphism or solvent effects. To resolve this:

  • Perform variable-temperature XRD to assess thermal stability of hydrogen bonds.
  • Compare with Cambridge Structural Database (CSD) entries (e.g., CSD refcode: XUTLAJ) .
  • Use solid-state NMR to cross-validate protonation states .

Q. What strategies can address low yields (<30%) in multi-step syntheses of tri-substituted this compound derivatives targeting selective kinase inhibition?

  • Methodological Answer :

  • Stepwise optimization : Isolate intermediates (e.g., bromoketones) to minimize side reactions.
  • Catalysis : Use Zn(II) or Cu(I) catalysts for regioselective cyclization .
  • Parallel synthesis : Screen substituents (e.g., pyrimidine vs. pyrazine) to identify high-yield pathways.
  • Design of Experiments (DoE) : Apply factorial design to optimize temperature, solvent, and catalyst loading .

Q. How can computational modeling and molecular docking be integrated with in vitro assays to validate the selectivity of this compound derivatives against off-target receptors?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes to primary targets (e.g., NTRK kinases) and off-targets (e.g., EGFR).
  • MD simulations : Assess ligand-receptor complex stability over 100-ns trajectories.
  • Experimental cross-validation : Compare docking scores (ΔG < -8 kcal/mol) with in vitro IC50 values. Discrepancies may indicate allosteric binding or solvation effects .

Q. What experimental frameworks are recommended for resolving contradictions between in vitro potency and in vivo efficacy of this compound-based therapeutics?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure plasma half-life (t1/2) and bioavailability via LC-MS/MS.
  • Metabolite identification : Use hepatocyte microsomes to detect prodrug activation or detoxification pathways.
  • Toxicogenomics : RNA-seq on treated tissues to identify off-target gene expression changes .

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